molecular formula C8H9NO4 B13514574 2-[1-(furan-3-yl)-N-methylformamido]acetic acid

2-[1-(furan-3-yl)-N-methylformamido]acetic acid

Katalognummer: B13514574
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: YTINHVQBZFIEET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(furan-3-yl)-N-methylformamido]acetic acid is an organic compound with the molecular formula C8H9NO4. It is a derivative of glycine, where the amino group is substituted with a furan ring and a methylformamido group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-3-yl)-N-methylformamido]acetic acid can be achieved through several methods. One common approach involves the reaction of 3-furoic acid with N-methylformamide in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is typically carried out under mild conditions, often using a solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(furan-3-yl)-N-methylformamido]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[1-(furan-3-yl)-N-methylformamido]acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[1-(furan-3-yl)-N-methylformamido]acetic acid involves its interaction with specific molecular targets. The furan ring and the formamido group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[1-(furan-3-yl)-N-methylformamido]acetic acid is unique due to its combination of a furan ring and a methylformamido group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H9NO4

Molekulargewicht

183.16 g/mol

IUPAC-Name

2-[furan-3-carbonyl(methyl)amino]acetic acid

InChI

InChI=1S/C8H9NO4/c1-9(4-7(10)11)8(12)6-2-3-13-5-6/h2-3,5H,4H2,1H3,(H,10,11)

InChI-Schlüssel

YTINHVQBZFIEET-UHFFFAOYSA-N

Kanonische SMILES

CN(CC(=O)O)C(=O)C1=COC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.